molecular formula C15H12O B3031506 1-Methoxy-2-(phenylethynyl)benzene CAS No. 41398-67-8

1-Methoxy-2-(phenylethynyl)benzene

Cat. No.: B3031506
CAS No.: 41398-67-8
M. Wt: 208.25 g/mol
InChI Key: HEROGCSJFZNHHL-UHFFFAOYSA-N
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Description

1-Methoxy-2-(phenylethynyl)benzene is an organic compound with the molecular formula C15H12O It is also known by other names such as methoxydiphenylacetylene This compound is characterized by a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with a phenylethynyl group (-C≡C-Ph)

Preparation Methods

1-Methoxy-2-(phenylethynyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-2-methoxybenzene with phenylacetylene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

1-Methoxy-2-(phenylethynyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triple bond into a double or single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

    Coupling Reactions: The phenylethynyl group can participate in coupling reactions, forming larger conjugated systems or polymers

Scientific Research Applications

1-Methoxy-2-(phenylethynyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(phenylethynyl)benzene involves its interaction with molecular targets through its aromatic and alkyne functionalities. The compound can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biochemical pathways, making it a valuable tool in medicinal chemistry and material science .

Comparison with Similar Compounds

1-Methoxy-2-(phenylethynyl)benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-methoxy-2-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEROGCSJFZNHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448066
Record name 1-methoxy-2-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41398-67-8
Record name 1-methoxy-2-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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